3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-24-17-7-8-27-11-14(17)16(23-24)10-21-19(26)18-9-15(22-25(18)2)12-3-5-13(20)6-4-12/h3-6,9H,7-8,10-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIXATCTPQJTDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1H-pyrazole-5-carboxamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be characterized by its unique structural features:
- Molecular Formula : C18H21FN4O2
- Molecular Weight : 344.39 g/mol
- Chemical Structure : It contains a pyrazole core substituted with a fluorophenyl group and a tetrahydropyrano moiety.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . The following table summarizes key findings regarding its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induction of apoptosis and cell cycle arrest |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
| A549 | 26 | Disruption of microtubule dynamics |
The compound exhibited significant cytotoxicity, particularly against breast (MCF7) and lung (NCI-H460) cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study evaluated its activity in comparison to standard anti-inflammatory drugs. The results are summarized below:
| Compound | IC50 (µg/mL) | Standard Drug | Standard Drug IC50 (µg/mL) |
|---|---|---|---|
| This compound | 60.56 | Diclofenac Sodium | 54.65 |
The compound demonstrated comparable anti-inflammatory activity to diclofenac sodium, indicating its potential for treating inflammatory conditions .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, which plays a critical role in cell division and proliferation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.
- Microtubule Disruption : The compound interferes with microtubule dynamics, leading to cell cycle arrest in cancer cells.
Case Studies
Several case studies have reported the efficacy of pyrazole derivatives in clinical settings:
- Case Study on MCF7 Cells : A study found that treatment with the compound resulted in significant apoptosis rates compared to untreated controls.
- Combination Therapy : Combining this pyrazole derivative with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity: The dichlorophenyl and sulfonamide groups in enhance antibacterial activity, likely due to increased electrophilicity and membrane penetration. The trifluoromethyltriazole in introduces steric and electronic effects that may improve target selectivity compared to the target compound’s tetrahydropyrano-pyrazole group.
Synthetic Challenges: The target compound’s tetrahydropyrano-pyrazole system requires multi-step synthesis, contrasting with simpler pyrazole-sulfonamide derivatives (e.g., ) that achieve moderate yields (32%) via flash chromatography.
Crystallographic and Conformational Studies
- Pyrazole-Carbaldehyde Analogs : highlights pyrazoline derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) with confirmed crystal structures. These analogs exhibit planar pyrazole rings and dihedral angles between fluorophenyl and pyrazole moieties (~10–20°), suggesting moderate conjugation .
Q & A
Basic: What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Pyrazole Core Formation : Construct the pyrazole ring via cyclocondensation of hydrazine derivatives with 1,3-diketones or via [3+2] cycloaddition reactions .
Substituent Introduction : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluoroaniline derivatives) and alkylation for the methyl group .
Carboxamide Coupling : Use coupling agents like EDC/HOBt or DCC to attach the tetrahydropyrano-pyrazole moiety to the pyrazole core .
Optimization Tips :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for solubility, THF for controlled reactivity) .
- Purify intermediates via column chromatography or recrystallization to minimize side products .
Advanced: How can molecular docking and dynamics simulations guide target identification for this compound?
Methodological Answer:
Target Selection : Prioritize receptors with structural homology to known pyrazole-binding proteins (e.g., kinases, GPCRs) .
Docking Workflow :
- Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.
- Use AutoDock Vina or Schrödinger Glide for docking, focusing on binding pocket flexibility.
Validation :
- Compare predicted binding poses with X-ray crystallography data (if available) .
- Validate via competitive binding assays (e.g., fluorescence polarization) .
Key Metrics : Analyze binding energy (ΔG), hydrogen-bond interactions, and hydrophobic contacts .
Basic: What spectroscopic techniques are critical for structural characterization, and what markers should be prioritized?
Methodological Answer:
- NMR :
- IR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrazole cleavage .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Assay Standardization :
- Use validated cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Normalize activity to internal standards (e.g., IC₅₀ values for reference inhibitors) .
Purity Assessment :
- Characterize batches via HPLC (≥95% purity) to rule out impurity-driven effects.
Meta-Analysis :
- Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .
Mechanistic Studies :
- Use CRISPR-Cas9 knockout models to confirm target specificity .
Basic: What crystallization methods yield high-quality crystals for X-ray diffraction studies?
Methodological Answer:
Solvent Selection : Use mixed solvents (e.g., DCM/hexane) for slow evaporation to enhance crystal lattice formation .
Temperature Control : Gradual cooling (0.5°C/hr) from saturated solutions minimizes defects.
Seeding : Introduce microcrystals from prior batches to nucleate growth.
Refinement : Use SHELXL for structure solution, focusing on resolving disordered regions (e.g., flexible methyl groups) .
Advanced: How does the tetrahydropyrano-pyrazole moiety influence pharmacokinetics, and how can metabolic stability be assessed?
Methodological Answer:
Lipophilicity : Calculate logP values (e.g., using MarvinSketch) to predict membrane permeability.
Metabolic Assays :
- Liver Microsomes : Incubate with human microsomes + NADPH to measure t₁/₂ .
- CYP Inhibition : Screen for interactions with CYP3A4/2D6 using fluorogenic substrates .
Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrano ring to reduce oxidative metabolism .
Advanced: What strategies enable efficient scale-up of synthesis for preclinical studies?
Methodological Answer:
Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .
DoE Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature, stoichiometry) .
Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
